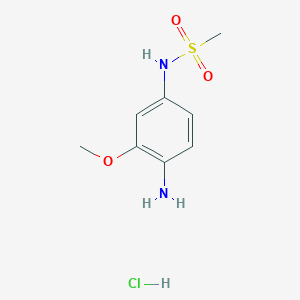

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl

Description

The exact mass of the compound N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.ClH/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXSODKMZNUMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482629 | |

| Record name | n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83209-83-0 | |

| Record name | Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83209-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

This guide provides a comprehensive technical overview of the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride, a key intermediate in the production of the antineoplastic agent Amsacrine.[1] Intended for researchers, scientists, and professionals in drug development, this document details a reliable and well-documented synthetic pathway, complete with step-by-step protocols, mechanistic insights, and thorough analytical validation.

Introduction: The Significance of a Versatile Intermediate

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a substituted aromatic sulfonamide that has garnered significant attention in medicinal chemistry. Its structural features, including a reactive amino group and a methoxy-substituted phenyl ring, make it a valuable building block for the synthesis of more complex molecules.[1] Most notably, it serves as a crucial precursor to Amsacrine, a DNA intercalator used in the treatment of certain types of cancer.[1] The methoxy substitution on the phenyl ring enhances its solubility and reactivity in comparison to unsubstituted sulfonamides, further broadening its utility in organic synthesis.[1] This guide will focus on a robust and reproducible multi-step synthesis of this important compound, providing the necessary detail for its successful laboratory-scale preparation.

A Validated Synthetic Pathway: From 2-Methoxyaniline to the Final Product

The most logical and well-established route for the synthesis of this compound commences with the commercially available starting material, 2-methoxyaniline. The overall pathway can be dissected into four primary stages:

-

Protection and Nitration: The synthesis begins with the protection of the amino group of 2-methoxyaniline via acetylation, followed by a regioselective nitration to introduce a nitro group at the para position relative to the amino group. Subsequent hydrolysis removes the acetyl protecting group to yield the key intermediate, 2-methoxy-4-nitroaniline.

-

Methanesulfonylation: The newly synthesized 2-methoxy-4-nitroaniline is then reacted with methanesulfonyl chloride in the presence of a base to form N-(3-methoxy-4-nitrophenyl)methanesulfonamide.

-

Reduction of the Nitro Group: The nitro group of the methanesulfonamide intermediate is then selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Hydrochloride Salt Formation: The final step involves the conversion of the free base of N-(4-amino-3-methoxyphenyl)methanesulfonamide into its more stable and water-soluble hydrochloride salt.

This multi-step approach ensures high yields and purity of the final product by carefully controlling the reactivity of the functional groups at each stage.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

PART 1: Synthesis of 2-Methoxy-4-nitroaniline

This initial phase involves a three-step sequence to produce the key intermediate, 2-methoxy-4-nitroaniline.

Step 1: Acetylation of 2-Methoxyaniline

-

Rationale: The acetylation of the amino group in 2-methoxyaniline serves to protect it from oxidation and to direct the subsequent nitration to the desired para position. Acetic anhydride is a cost-effective and efficient acetylating agent.

-

Procedure:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup, combine 123.2 g (1.0 mol) of 2-methoxyaniline and 150 g (2.5 mol) of acetic acid.

-

Heat the mixture to 115°C. The water generated during the reaction should be removed by distillation.

-

Monitor the reaction progress by Gas Chromatography (GC). After approximately 6 hours, the reaction should be complete. The resulting product is an acetic acid solution of N-(2-methoxyphenyl)acetamide.

-

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

-

Rationale: The nitration is carried out at a low temperature to control the exothermic reaction and to ensure the regioselective introduction of the nitro group at the 4-position, which is activated by the ortho-methoxy and para-acetamido groups.

-

Procedure:

-

Cool the acetic acid solution of N-(2-methoxyphenyl)acetamide from the previous step to 0-10°C in an ice bath.

-

Slowly add 77.2 g (1.2 mol) of fuming nitric acid dropwise to the cooled solution over a period of 1 hour, ensuring the temperature is maintained between 0-10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 2 hours. Monitor the reaction by GC to confirm the complete consumption of the starting material.

-

To the reaction mixture, add 100 g of deionized water and allow it to stand for 30 minutes.

-

Filter the resulting precipitate to obtain crude N-(2-methoxy-4-nitrophenyl)acetamide.

-

Step 3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide

-

Rationale: The final step in this sequence is the deprotection of the amino group by hydrolysis of the acetamide under basic conditions.

-

Procedure:

-

In a suitable reaction vessel, add the crude N-(2-methoxy-4-nitrophenyl)acetamide to 200 g of water.

-

Add 48.0 g (1.2 mol) of sodium hydroxide.

-

Heat the mixture to 100°C and maintain this temperature for 2 hours, with stirring. Monitor the reaction by GC.

-

Once the hydrolysis is complete, cool the reaction mixture to 0-5°C.

-

Filter the precipitated product, wash the filter cake with 300 mL of deionized water, and dry the solid to obtain 2-methoxy-4-nitroaniline. The expected yield is approximately 95%.

-

PART 2: Synthesis of this compound

Step 4: Methanesulfonylation of 2-Methoxy-4-nitroaniline

-

Rationale: This step introduces the methanesulfonyl group onto the amino functionality. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, thus driving the reaction to completion.

-

Procedure:

-

In a dried reaction flask, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) to the cooled solution.

-

If using DCM as a solvent, add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(3-methoxy-4-nitrophenyl)methanesulfonamide.

-

Step 5: Catalytic Hydrogenation of N-(3-methoxy-4-nitrophenyl)methanesulfonamide

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[2] This method offers high chemoselectivity, leaving other functional groups intact.

-

Procedure:

-

Dissolve the crude N-(3-methoxy-4-nitrophenyl)methanesulfonamide (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(4-amino-3-methoxyphenyl)methanesulfonamide as a free base.

-

Step 6: Formation of the Hydrochloride Salt

-

Rationale: The conversion to the hydrochloride salt is performed to improve the stability and handling of the final compound. It also enhances its water solubility, which can be advantageous for certain applications.

-

Procedure:

-

Dissolve the crude N-(4-amino-3-methoxyphenyl)methanesulfonamide in a minimal amount of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol or isopropanol dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Purification and Characterization

Purification

The final product, this compound, can be purified by recrystallization. A common and effective solvent system for recrystallization is a mixture of methanol and ethyl acetate (e.g., in a 1:3 ratio).[1] This process typically yields the product as needle-like crystals.[1]

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| N-(4-amino-3-methoxyphenyl)methanesulfonamide | C₈H₁₂N₂O₃S | 216.26 | - | - |

| This compound | C₈H₁₃ClN₂O₃S | 252.72 | Needle-like crystals | 183–185[1] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum of this compound would show characteristic signals for the methoxy and methanesulfonyl protons, as well as the aromatic protons.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would provide further structural confirmation. Based on related structures, the following approximate chemical shifts can be expected:

-

δ ~40 (SO₂CH₃)

-

δ ~56 (OCH₃)

-

δ ~110-145 (Aromatic carbons)

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the different functional groups present in the molecule.

-

N-H stretching vibrations (amine and sulfonamide): ~3300-3400 cm⁻¹

-

Asymmetric and symmetric SO₂ stretching vibrations: ~1330-1320 cm⁻¹ and ~1160-1140 cm⁻¹, respectively.

-

S-N stretching vibration: ~930-830 cm⁻¹

-

Conclusion

This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound, a vital intermediate in pharmaceutical synthesis. By following the provided step-by-step protocols and understanding the rationale behind each experimental choice, researchers can confidently produce this compound with high yield and purity. The comprehensive characterization data serves as a benchmark for analytical validation, ensuring the integrity of the synthesized material. This guide is intended to be a valuable resource for scientists engaged in organic synthesis and drug development, facilitating the advancement of research in these critical fields.

References

-

Zeitschrift für Naturforschung B. Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. Available from: [Link]

-

Royal Society of Chemistry. Supporting information: - The Royal Society of Chemistry. Available from: [Link]

-

Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

Abstract: N-(4-amino-3-methoxyphenyl)methanesulfonamide Hydrochloride (HCl) is a sulfonamide derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including the anticancer drug Amsacrine.[1] A thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and formulation scientists to ensure consistent quality, optimize reaction conditions, and develop stable, bioavailable drug products. This guide provides a comprehensive framework for the characterization of this compound, detailing not only its known attributes but also the authoritative, field-proven experimental protocols required to elucidate its complete physicochemical profile. We will explore its chemical identity, ionization behavior, solubility, and stability, grounding our discussion in the practical context of pharmaceutical development.

Section 1: Chemical Identity and Structural Rationale

A precise definition of a molecule's identity is the foundation of all subsequent scientific investigation. This section outlines the fundamental descriptors for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl and discusses the influence of its structural motifs on its chemical behavior.

Core Compound Identifiers

The unambiguous identification of this intermediate is ensured by the following key data points.

| Identifier | Value | Source(s) |

| IUPAC Name | N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride | [2] |

| CAS Number | 83209-83-0 | [1][3][4][5] |

| Molecular Formula | C₈H₁₃ClN₂O₃S | [3][5] |

| Molecular Weight | 252.72 g/mol | [3][5] |

| Synonyms | 4′-Amino-3′-methoxymethanesulfonanilide Hydrochloride | [5] |

Chemical Structure:

Structural Features and Their Physicochemical Implications

The molecule's structure contains three key functional groups that dictate its properties:

-

Primary Aromatic Amine (-NH₂): This group imparts basicity to the molecule, allowing for the formation of the hydrochloride salt. Its pKa is a critical determinant of aqueous solubility as a function of pH.

-

Sulfonamide (-SO₂NH-): The proton on the sulfonamide nitrogen is weakly acidic. The presence of this group, common in many antibacterial agents, contributes to the molecule's polarity and hydrogen bonding capacity.[6][7]

-

Methoxy Group (-OCH₃): This group can influence the molecule's solubility and lipophilicity.[1] It also sterically and electronically influences the adjacent primary amine.

The formation of the hydrochloride salt is a deliberate strategy in drug development to enhance the aqueous solubility and stability of a basic parent compound.

Section 2: Core Physicochemical Properties: A Predictive & Experimental Assessment

A complete physicochemical profile is essential for predicting a compound's behavior in both chemical and biological systems. While some properties can be predicted computationally, experimental verification is non-negotiable in a research and development setting.

Ionization Behavior (pKa)

The pKa, or acid dissociation constant, governs the extent of a molecule's ionization at a given pH. This is arguably the most influential parameter affecting solubility, permeability, and ultimately, bioavailability. This molecule is amphoteric, possessing both a basic and an acidic center.

-

Basic pKa (pKa₁): Associated with the protonation of the primary aromatic amine (Ar-NH₂ ⇌ Ar-NH₃⁺).

-

Acidic pKa (pKa₂): Associated with the deprotonation of the sulfonamide proton (Ar-NH-SO₂ ⇌ Ar-N⁻-SO₂).

From a drug development perspective, knowing these two pKa values allows for the prediction of the optimal pH range for dissolution and the selection of appropriate buffer systems for formulation.

| Parameter | Value | Rationale / Method |

| Basic pKa₁ (Predicted) | ~3.5 - 4.5 | Aromatic amines typically fall in this range. |

| Acidic pKa₂ (Predicted) | ~9.0 - 10.5 | Sulfonamides are weakly acidic. |

| Experimental Value | To be determined | The gold-standard method is potentiometric titration.[8][9][10] |

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key predictor of membrane permeability and protein binding.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species.

-

LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this one, LogD is the more physiologically relevant parameter.

| Parameter | Value | Source |

| XlogP (Predicted) | 0.2 (for the free base) | [2] |

| Experimental LogD | To be determined | Shake-flask method using n-octanol and buffered aqueous phases. |

Aqueous and Solvent Solubility

Solubility is the thermodynamic limit of the amount of a substance that can dissolve in a given solvent system.[11] It is a critical factor for achieving desired concentrations in reactions and for ensuring adequate drug absorption in vivo.

The rationale for testing in multiple media is to understand the compound's behavior under various conditions it might encounter, from chemical synthesis (organic solvents) to physiological environments (pH-buffered aqueous solutions).[12]

| Parameter | Value | Recommended Media |

| Thermodynamic Solubility | To be determined experimentally | Water, 0.1N HCl, Phosphate Buffer pH 7.4, Ethanol, Methanol, Acetone. |

Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) or intermediate can significantly impact its stability, dissolution rate, and manufacturability.

-

Melting Point: A fundamental indicator of purity and solid-state form.

-

Polymorphism: The ability to exist in multiple crystal forms, each with different properties. Uncontrolled polymorphic transitions can be a major risk in drug development.

-

Hygroscopicity: The tendency to absorb moisture from the air, which can affect chemical stability, flowability, and formulation integrity.

These properties must be determined experimentally using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Dynamic Vapor Sorption (DVS).

Section 3: Standardized Protocols for Experimental Characterization

Trustworthiness in scientific data comes from the application of robust, validated methodologies. The following protocols are based on authoritative guidelines from sources such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Protocol: Determination of Ionization Constant (pKa) by Potentiometric Titration

This method relies on monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[10]

Objective: To experimentally determine the pKa values of the primary amine and sulfonamide groups.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1 mM.[10] Maintain a constant ionic strength using 0.15 M potassium chloride.[8]

-

Inert Environment: Purge the sample solution with nitrogen for 10-15 minutes before and during the titration.[8][10] This is a critical step to displace dissolved CO₂, which can form carbonic acid and interfere with accurate pH measurement.

-

Titration for Basic pKa: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

-

Titration for Acidic pKa: In a separate experiment, titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[8] Specialized software is typically used to calculate the inflection points and derive precise pKa values.

Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility, as described in USP General Chapter <1236>.[11][13]

Objective: To determine the saturation solubility of the compound in various pharmaceutically relevant media.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to several vials, ensuring a sufficient quantity remains undissolved at equilibrium.[14]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, 0.1N HCl, pH 7.4 phosphate buffer) to each vial.

-

Equilibration: Tightly seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[15] A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Verification: Measure the pH of the saturated solution at the end of the experiment, as it may differ from the starting pH of the buffer.[14]

Protocol: Stability Assessment via ICH-Compliant Stress Testing

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method, based on ICH Q1A(R2) guidelines.[16][17]

Objective: To evaluate the intrinsic stability of the compound under various stress conditions.

Methodology:

-

Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in various media.

-

Stress Conditions: Expose the solutions and solid material to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[18][19]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable purity-profiling method (e.g., HPLC with a photodiode array detector).

-

Evaluation: The goal is to achieve 5-20% degradation. If significant degradation occurs, the experiment duration should be shortened. Assess the purity of the main peak and perform a mass balance calculation to account for the parent compound and all degradation products.

Section 4: Visualizations of Key Concepts and Workflows

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a new chemical entity or intermediate like this compound.

Caption: Logical workflow for physicochemical characterization.

pH-Dependent Ionization States

This diagram shows the predominant ionic form of the molecule as the pH of the environment changes relative to its pKa values.

Caption: Relationship between pH and molecular ionization state.

Section 5: Conclusion

This compound is a key synthetic building block whose behavior is governed by the interplay of its primary amine, sulfonamide, and methoxy functional groups. While computational tools provide a valuable starting point, a definitive physicochemical profile can only be built through rigorous experimental work. The protocols outlined in this guide for determining pKa, solubility, and stability represent a self-validating system compliant with global regulatory standards. By executing this characterization workflow, researchers and drug development professionals can generate the high-quality data necessary to de-risk development, enable rational formulation design, and ensure the ultimate success of the final therapeutic agent.

Section 6: References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

-

YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

GMP Compliance. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

-

Quora. (2023, April 10). What is the method of analysis of sulphonamides? Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

GMP Compliance. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Pion Inc. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Van der Kuy, A., et al. (2008). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Babic, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]

-

A2Z Chemical. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]

-

Schultheiss, N., et al. (2010). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide Hydrochloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N-(4-AMINO-3-METHOXYPHENYL)METHANESULFONAMIDE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. academic.oup.com [academic.oup.com]

- 7. quora.com [quora.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. uspnf.com [uspnf.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. biorelevant.com [biorelevant.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to the Biological Activity of N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl is a sulfonamide derivative of significant interest in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the potent antineoplastic agent, Amsacrine. While its biological activity is intrinsically linked to its role as a precursor, this guide delves into the known and potential biological functions of this compound. We will explore its presumptive mechanism of action, drawing from the well-established activities of Amsacrine and related sulfonamides, and present a technical framework for its investigation. This includes detailed experimental protocols for assessing its anticancer and antibacterial potential, and an analysis of its structure-activity relationship.

Introduction: A Molecule of Latent Potential

N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride (HCl) is a synthetic organic compound with the molecular formula C₈H₁₃ClN₂O₃S.[1] Its structure, featuring a methanesulfonamide group attached to a substituted aniline ring, places it within a class of compounds known for a wide array of biological activities.[2] While its most prominent role is that of a synthetic building block for the topoisomerase II inhibitor Amsacrine, the inherent chemical motifs of this compound suggest a potential for independent biological activity.[3]

The presence of the sulfonamide group is a classic pharmacophore known for its antibacterial properties.[4] Furthermore, the anilino-methanesulfonamide structure is a key component of Amsacrine that contributes to its DNA-intercalating and topoisomerase II-poisoning activities.[2] This guide will, therefore, examine the biological activity of this compound from two perspectives: its established role as a precursor and its potential as a standalone bioactive agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃ClN₂O₃S | [1] |

| Molecular Weight | 252.72 g/mol | [1] |

| CAS Number | 83209-83-0 | [1] |

| Appearance | Pale-yellow to yellow-brown solid | BenchChem |

| Solubility | Soluble in water | BenchChem |

Anticancer Activity: A Prelude to Topoisomerase II Inhibition

The primary interest in the anticancer potential of this compound stems from its role in the synthesis of Amsacrine. Amsacrine functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.[3] The structural components of this compound are integral to this activity.

Presumptive Mechanism of Action

While direct, extensive studies on the independent anticancer activity of this compound are not widely published, its structural similarity to Amsacrine's side chain allows for informed hypotheses on its potential mechanisms:

-

DNA Intercalation: The planar aromatic ring system of the molecule may allow it to insert between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription. The methoxy group is thought to enhance this intercalating ability.[1]

-

Topoisomerase II Interaction: The anilino side chain of Amsacrine is known to interact with topoisomerase II.[3] It is plausible that this compound could exhibit a weaker, yet measurable, interaction with this enzyme, potentially leading to the stabilization of the DNA-topoisomerase II cleavage complex. In vitro studies have suggested that the compound induces apoptosis in cancer cells by inhibiting topoisomerase II activity.[1]

The following diagram illustrates the proposed mechanism of action leading to anticancer effects.

Caption: Proposed anticancer mechanism of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To quantitatively assess the anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5][6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Antibacterial Activity: Harnessing the Sulfonamide Core

Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. The structural presence of a sulfonamide group in this compound strongly suggests potential antibacterial activity.[4]

Presumptive Mechanism of Action

The antibacterial mechanism is likely to follow the classic sulfonamide pathway:

-

Structural Mimicry: The sulfonamide moiety of the compound mimics p-aminobenzoic acid (PABA), the natural substrate for DHPS.

-

Competitive Inhibition: The compound competes with PABA for the active site of DHPS.

-

Folic Acid Synthesis Blockade: This competitive inhibition blocks the synthesis of dihydrofolic acid, a precursor to folic acid.

-

Bacteriostasis: The lack of folic acid inhibits bacterial growth and replication, leading to a bacteriostatic effect.

The following diagram illustrates the workflow for assessing antibacterial activity.

Caption: Workflow for the determination of antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the compound in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound is intrinsically linked to its chemical structure. The key features for its potential activity are:

-

The Sulfonamide Group: Essential for potential antibacterial activity.

-

The Aniline Ring: Provides a scaffold for DNA intercalation and interaction with enzymes.

-

The Methoxy Group: Its position is critical for activity, as seen in the comparison of Amsacrine (m-AMSA) and its inactive isomer o-AMSA.[2] The 3-methoxy group is believed to favorably orient the molecule for its interaction with topoisomerase II.[2]

-

The Amino Group: Provides a point for further chemical modification, as demonstrated by its role in the synthesis of Amsacrine.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and bacterial strains to fully characterize its activity spectrum.

-

Mechanistic Studies: If significant activity is confirmed, detailed studies should be conducted to elucidate the precise molecular mechanisms of action.

-

Analog Synthesis and SAR Studies: Synthesizing and testing analogs with modifications to the aniline ring and sulfonamide group could lead to the development of more potent and selective compounds.

Conclusion

This compound holds a significant position in medicinal chemistry as a key precursor to the anticancer drug Amsacrine. While its own biological activities have not been extensively reported in peer-reviewed literature, its chemical structure suggests a strong potential for both anticancer and antibacterial effects, likely mediated through DNA intercalation, topoisomerase II inhibition, and disruption of bacterial folic acid synthesis. The experimental protocols detailed in this guide provide a framework for the systematic investigation of these potential activities. Further research into this compound and its analogs could unveil new therapeutic agents or provide deeper insights into the structure-activity relationships of sulfonamide-based drugs.

References

-

Amsacrine. (n.d.). In PharmaCompass. Retrieved January 17, 2026, from [Link]

-

Amsacrine Impurities and Related Compound. (n.d.). In Veeprho. Retrieved January 17, 2026, from [Link]

-

Topoisomerase Assays. (2021). Current Protocols, 1(6), e170. [Link]

-

Ketron, A. C., Denny, W. A., Graves, D. E., & Osheroff, N. (2012). Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry, 51(8), 1732–1740. [Link]

-

Herman, T. S. (1984). Effect of temperature on the cytotoxicity of vindesine, amsacrine, and mitoxantrone. Cancer Treatment Reports, 68(7-8), 1037–1039. [Link]

- Baguley, B. C., Cain, B. F., & Seelye, R. N. (1979). Potential Antitumor Agents, 38. 3-Substituted 5- (acridin-9-ylamino)methanesulfonanilides. Journal of Medicinal Chemistry, 22(12), 1503–1508.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Kao-Shan, C. S., Micetich, K., Zwelling, L. A., & Whang-Peng, J. (1984). Cytogenetic effects of amsacrine on human lymphocytes in vivo and in vitro. Cancer Treatment Reports, 68(7-8), 989–997. [Link]

-

Larripa, I., Mudry de Pargament, M., Labal de Vinuesa, M., Demattei, A., & Brieux de Salum, S. (1984). In vivo and in vitro cytogenetic effects of the anti-tumor agent amsacrina (AMSA). Mutation Research, 138(1), 87–91. [Link]

-

Khan, I., Saeed, A., Iqbal, J., & Ali, S. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]

-

PubChem. (n.d.). Anticancer human tumor K24384-001-R-PDC cell line growth inhibition [KRAS2]. Retrieved January 17, 2026, from [Link]

-

Ozbey, S., Akbaş, A., Ayhan-Kilcigil, G., & Ertan, R. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 9), o559–o561. [Link]

-

Barretina, J., Caponigro, G., Stransky, N., Venkatesan, K., Margolin, A. A., Kim, S., Wilson, C. J., Lehár, J., Kryukov, G. V., Sonkin, D., Reddy, A., Liu, M., Murray, L., Berger, M. F., Monahan, J. E., Morais, P., Meltzer, J., Korejwa, A., Jané-Valbuena, J., … Garraway, L. A. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity. Nature, 483(7391), 603–607. [Link]

-

Simon, L., Srinivasan, K. K., Kumar, N., Reddy, N. D., Biswas, S., Rao, C. M., & Moorkoth, S. (2016). Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. EXCLI Journal, 15, 21. [Link]

-

Drug Target Review. (2021, May 12). Small molecule screens reveal new class of anticancer compounds. [Link]

-

Awang, N., A. Hamid, A., & Basri, M. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. Metal-Based Drugs, 2015, 857593. [Link]

-

Biver, T., Secco, F., & Venturini, M. (2016). Studies on DNA interaction of organotin(IV) complexes of meso-tetra(4-sulfonatophenyl)porphine that show cellular activity. Journal of Inorganic Biochemistry, 163, 311–317. [Link]

-

Al-Sammarrae, K., & Al-Saffar, A. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Molecules, 26(16), 4983. [Link]

-

Costa, R., Pires, C., & Salgueiro, L. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega, 9(16), 17877–17885. [Link]

-

Lee, Y. J., Lee, J. W., & Kim, J. H. (2019). 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. Scientific Reports, 9(1), 1–13. [Link]

-

Gáspár, R., & Vágvölgyi, M. (2023). Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. Molecules, 28(6), 2795. [Link]

-

Wheeler, H. E., Gamazon, E. R., & Stark, A. L. (2021). High-throughput screening and genome-wide analyses of 44 anticancer drugs in the 1000 Genomes cell lines reveals an association of the NQO1 gene with the response of multiple anticancer drugs. PLoS Genetics, 17(8), e1009713. [Link]

-

Lázár, V., Biai, A., & Malena, A. (2019). Mechanism of Four de Novo Designed Antimicrobial Peptides. Frontiers in Microbiology, 10, 1801. [Link]

-

Davi, S. R., & de Souza, A. C. (1999). Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. International Journal of Pharmaceutics, 188(2), 161–168. [Link]

-

Li, Y., & Zhang, T. (2017). Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells. Oncology Letters, 14(3), 3277–3282. [Link]

-

Kocyigit, A., & Ozturk, I. (2021). Allium willeanum Holmboe exerts anticancer activities on metastatic breast cancer cells MCF-7 and MDA-MB-231. Journal of Ethnopharmacology, 276, 114170. [Link]

-

DBMY, S. (2025). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000–1006. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2015-610 [excli.de]

- 6. Allium willeanum Holmboe exerts anticancer activities on metastatic breast cancer cells MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride and its derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the diverse pharmacological applications of these compounds, with a particular focus on their potential as anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic promise of this unique molecular framework.

Core Compound Profile: N-(4-amino-3-methoxyphenyl)methanesulfonamide

N-(4-amino-3-methoxyphenyl)methanesulfonamide, often in its hydrochloride salt form for improved solubility and stability, is a key synthetic intermediate and a pharmacologically relevant scaffold.[1] Its structure, featuring a substituted aniline ring with a methoxy and a methanesulfonamide group, provides a versatile platform for chemical modification and the development of targeted therapeutic agents.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 57165-06-7 (free base), 83209-83-0 (HCl salt) |

| Molecular Formula | C₈H₁₂N₂O₃S (free base), C H₁₃ClN₂O₃S (HCl salt)[2] |

| Molecular Weight | 216.26 g/mol (free base), 252.72 g/mol (HCl salt)[2] |

| IUPAC Name | N-(4-amino-3-methoxyphenyl)methanesulfonamide[3] |

| Appearance | Pale-yellow to yellow-brown solid[1] |

| Solubility | The hydrochloride salt is soluble in water.[1] |

Synthetic Pathways and Methodologies

The synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide and its analogs is a critical aspect of their development. While various methods exist for the synthesis of sulfonamides, a common approach involves the reaction of a substituted aniline with a sulfonyl chloride.

General Synthesis of N-Aryl Sulfonamides

The fundamental reaction for creating the sulfonamide bond is the coupling of an amine with a sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of N-aryl sulfonamides.

Experimental Protocol: Synthesis of a Related N-(4-methoxyphenyl)benzenesulfonamide Derivative

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

p-Anisidine

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

Isopropanol

Procedure:

-

To a 250 mL Erlenmeyer flask, add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.

-

Add 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol) to the flask.

-

Stir the mixture vigorously at room temperature for approximately 4 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Collect the resulting solid product by suction filtration.

-

Wash the product sequentially with deionized water and isopropanol.

-

Dry the product in an oven at a low temperature to yield the N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights

The therapeutic potential of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives is intrinsically linked to their chemical structure. Modifications to the core scaffold can significantly impact their biological activity, selectivity, and pharmacokinetic properties.

The Importance of the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore that can engage in hydrogen bonding interactions with biological targets, such as the hinge region of kinases. This interaction can be crucial for inhibitory activity. Furthermore, the sulfonamide group can influence the overall physicochemical properties of the molecule, including its solubility and metabolic stability.

Kinase Inhibition and Anticancer Activity

Derivatives of the N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] The general mechanism involves the inhibitor competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling.

Caption: Mechanism of kinase inhibition by competitive binding at the ATP site.

Systematic modifications of the anilino and phenyl rings of related scaffolds have demonstrated that small, lipophilic, electron-withdrawing groups can enhance potency against certain kinases.[5] For instance, in a series of 4-anilinoquinazolines, a related scaffold, dimethoxy substitutions at the 6 and 7-positions of the quinazoline ring were found to be highly effective.[5]

Amsacrine: A Clinically Used Anticancer Agent

A prime example of the therapeutic potential of this scaffold is its use as a key intermediate in the synthesis of Amsacrine .[6] Amsacrine is an antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][7] Its synthesis involves the condensation of N-(4-amino-3-methoxyphenyl)methanesulfonamide with 9-chloroacridine.

The structural features of Amsacrine, including the methoxy group on the aniline ring, are crucial for its DNA binding and biological activity. A derivative of Amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, has shown superior activity against various cancer cell lines and in vivo tumor models compared to the parent compound.[8] This highlights the potential for further optimization of this scaffold.

Pharmacological Properties and Therapeutic Applications

Derivatives of N-(4-amino-3-methoxyphenyl)methanesulfonamide have demonstrated a range of biological activities, with anticancer and antibacterial properties being the most prominent.

Anticancer Activity

The primary therapeutic application explored for this class of compounds is in oncology. Their mechanisms of action are multifaceted and can include:

-

Enzyme Inhibition: As discussed, these compounds can act as potent inhibitors of protein kinases, disrupting signaling pathways that drive cancer cell proliferation and survival.[4]

-

DNA Intercalation and Topoisomerase Inhibition: As exemplified by Amsacrine, these molecules can insert themselves between the base pairs of DNA, leading to a distortion of the double helix and interference with DNA replication and transcription.[1] They can also inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to DNA strand breaks and apoptosis.[1]

-

Induction of Apoptosis: By disrupting critical cellular processes, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[1]

Antibacterial Activity

Recent studies have also highlighted the potential of N-(4-amino-3-methoxyphenyl)methanesulfonamide derivatives as antibacterial agents. The methoxy substitution on the phenyl ring appears to enhance their potency, as demonstrated by a significantly lower Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional sulfonamides.[1]

Future Directions and Conclusion

The N-(4-amino-3-methoxyphenyl)methanesulfonamide scaffold represents a promising platform for the development of novel therapeutics. The versatility of its structure allows for the generation of diverse chemical libraries with a wide range of biological activities. Future research in this area should focus on:

-

Systematic SAR Studies: A more thorough exploration of the structure-activity relationships by synthesizing and evaluating a broader range of derivatives will be crucial for identifying compounds with improved potency and selectivity.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic potential and guide the rational design of next-generation inhibitors.

-

Preclinical and Clinical Development: Promising lead compounds should be advanced through preclinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles, with the ultimate goal of clinical translation.

References

-

Merck Index. (n.d.). Amsacrine. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis and Uses of Amsacrine and Prochlorperazine. Retrieved from [Link]

- Baguley, B. C., et al. (1984). Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide. Journal of Medicinal Chemistry, 27(9), 1131-1136.

-

PubChem. (n.d.). Amsacrine. Retrieved from [Link]

-

PharmaCompass. (n.d.). Amsacrine. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]

- MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)

- MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6529.

-

PubChemLite. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]

- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.

-

ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

-

ResearchGate. (2020). Tyrosine Kinase Inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

- Ciardiello, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16530.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Inhibitor scaffolds as new allele specific kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]

Introduction: The Analytical Imperative for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic data for N-(4-amino-3-methoxyphenyl)methanesulfonamide HCl. This document is structured to offer not just raw data, but a cohesive interpretation grounded in established scientific principles, aimed at researchers, scientists, and professionals in drug development.

N-(4-amino-3-methoxyphenyl)methanesulfonamide is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably the anti-cancer drug Amsacrine.[1][2] Its hydrochloride salt is often the preferred form for handling and formulation. The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed molecular fingerprint.[3][4]

This guide will dissect the expected spectroscopic data for this compound, offering a rationale for the interpretation of key spectral features.

Compound Profile:

| Property | Value | Source |

| Chemical Name | N-(4-amino-3-methoxyphenyl)methanesulfonamide Hydrochloride | [5] |

| CAS Number | 83209-83-0 | [5][6] |

| Molecular Formula | C₈H₁₃ClN₂O₃S | [5][6] |

| Molecular Weight | 252.72 g/mol | [5][6] |

| Synonyms | 4'-Amino-3'-methoxymethanesulfonanilide Hydrochloride | [5] |

Molecular Structure and Atom Numbering

A clear understanding of the molecule's connectivity is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of the free base, with atoms numbered for clarity in the subsequent NMR analysis.

Caption: Molecular structure of N-(4-amino-3-methoxyphenyl)methanesulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key to structural elucidation.

Predicted Spectral Analysis

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic, amine, methoxy, and methylsulfonyl protons.

-

Aromatic Protons (δ 6.5-7.0 ppm): The aromatic ring has three protons. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups will shield these protons, causing them to appear at relatively high field (lower ppm) for aromatic protons. Their splitting pattern is predictable based on ortho and meta coupling constants (J).[7]

-

H-C5': This proton is ortho to the amino group and meta to the methanesulfonamide group. It will likely appear as a doublet of doublets (dd).

-

H-C2': This proton is ortho to the methanesulfonamide group and meta to the methoxy group. It is expected to be a doublet (d).

-

H-C6': This proton is ortho to both the methoxy and methanesulfonamide groups. It will likely appear as a doublet of doublets (dd).

-

-

Amine and Sulfonamide Protons (NH₂ and NH): These protons are exchangeable, and their chemical shifts can be broad and vary significantly with concentration, temperature, and solvent.[8][9] In the HCl salt form, the amino group will be protonated (-NH₃⁺), shifting its signal significantly downfield. The sulfonamide proton (SO₂NH) will also appear as a broad singlet.

-

Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

-

Methylsulfonyl Protons (-SO₂CH₃, δ ~2.9 ppm): The three protons of the methyl group attached to the sulfonyl group are also equivalent and will appear as a sharp singlet, deshielded by the adjacent electron-withdrawing sulfonyl group.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | br s | 1H | SO₂NH | Acidic proton, broad due to exchange. |

| ~8.5-9.5 | br s | 3H | Ar-NH₃ ⁺ | Protonated amine, broad and downfield. |

| ~6.8-7.0 | dd | 1H | H -C5' | Ortho and meta coupling. |

| ~6.7-6.9 | d | 1H | H -C2' | Meta coupling. |

| ~6.5-6.7 | dd | 1H | H -C6' | Ortho and meta coupling. |

| ~3.8 | s | 3H | OCH₃ | Singlet, typical for aryl methoxy groups. |

| ~2.9 | s | 3H | SO₂CH₃ | Singlet, deshielded by the SO₂ group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals and determine their chemical shifts and multiplicities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Predicted Spectral Analysis

The molecule has 8 unique carbon atoms, and therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons (δ 110-150 ppm): Six signals will appear in the aromatic region. The carbons directly attached to the electron-donating oxygen (C3') and nitrogen (C4') atoms will be significantly shielded, while the carbon attached to the electron-withdrawing sulfonamide group (C1') will be deshielded. Carbons directly attached to nitrogen typically appear in the 10-65 ppm region, but in aromatic amines, this is shifted further downfield.[10]

-

Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will appear in the typical region for such functional groups.

-

Methylsulfonyl Carbon (-SO₂CH₃, δ ~40 ppm): This methyl carbon is deshielded by the sulfonyl group and will appear further downfield than a typical alkyl carbon.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C 4'-NH₃⁺ | Attached to the protonated amino group. |

| ~145 | C 3'-OCH₃ | Attached to the electron-donating methoxy group. |

| ~130 | C 1'-NHSO₂ | Attached to the electron-withdrawing sulfonamide group. |

| ~120 | C 5' | Aromatic CH. |

| ~115 | C 6' | Aromatic CH. |

| ~112 | C 2' | Aromatic CH. |

| ~56 | OC H₃ | Typical for an aryl methoxy carbon. |

| ~40 | SO₂C H₃ | Deshielded by the sulfonyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Determine the chemical shift of each unique carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups.

-

N-H Vibrations: The protonated amine (-NH₃⁺) will show broad stretching absorptions in the 2800-3200 cm⁻¹ region. The secondary sulfonamide N-H stretch typically appears around 3200-3300 cm⁻¹.[8]

-

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups will be just below 3000 cm⁻¹.

-

S=O Vibrations: The sulfonyl group (-SO₂) will show two strong, characteristic stretching bands: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

-

C-O and C-N Vibrations: The aryl C-O stretching of the methoxy group will appear in the 1200-1275 cm⁻¹ region.[11] The C-N stretching of the aromatic amine will be in the 1250-1335 cm⁻¹ range.[10]

-

Aromatic C=C Vibrations: Stretching vibrations of the aromatic ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3300 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 2800-3200 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (-CH₃) |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1320-1350 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) |

| 1200-1275 | C-O Stretch | Aryl Ether (-OCH₃) |

| 1140-1160 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) |

Workflow and Experimental Protocol: FT-IR Spectroscopy

Caption: General workflow for FT-IR spectroscopic analysis.

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation patterns can confirm the molecular structure.

Predicted Spectral Analysis (ESI+)

Using Electrospray Ionization in positive mode (ESI+), the free base of the compound (C₈H₁₂N₂O₃S, MW = 216.26) is expected to be protonated.

-

Molecular Ion Peak: The most prominent peak should be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 217.06.[12]

-

Fragmentation: Sulfonamides often exhibit characteristic fragmentation patterns.[13] The protonated molecule can undergo cleavage of the S-N bond.[14][15] Fragmentation of deprotonated sulfonamides often involves the loss of a neutral sulfur dioxide molecule.[16]

A plausible fragmentation pathway involves the loss of the methanesulfonyl group or cleavage of the sulfonamide bond.

Plausible Fragmentation Pathway

Caption: A simplified fragmentation pathway for protonated N-(4-amino-3-methoxyphenyl)methanesulfonamide.

MS Data Summary

| m/z (Predicted) | Ion Formula | Identity |

| 217.06 | [C₈H₁₃N₂O₃S]⁺ | [M+H]⁺ |

| 138.08 | [C₇H₁₀N₂O]⁺ | [M+H - SO₂CH₃]⁺ |

| 156 | [C₇H₈N₂O₃]⁺ | Ion from cleavage of the sulfonamide bond.[14] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ peak (m/z 217) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. IR spectroscopy validates the presence of key functional groups, particularly the characteristic strong absorptions of the sulfonyl group. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation pathways. Together, these techniques offer an authoritative and robust dataset essential for quality control and regulatory compliance in the development of pharmaceuticals.

References

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

N-(4-amino-3-methoxyphenyl)methanesulfonamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

N-(4-Amino-2-methoxyphenyl)acetamide. (n.d.). International Union of Crystallography. Retrieved January 17, 2026, from [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026). Engineered Science Publisher. Retrieved January 17, 2026, from [Link]

-

The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (2024). ACS Earth and Space Chemistry. Retrieved January 17, 2026, from [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2003). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Amines. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

-

FTIR di†erence spectra of methoxy species formed by methanol... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-